molecular formula C₁₅H₁₄D₃N₅O₆S₂ B1151873 Cefpodoxime-d3 Acid

Cefpodoxime-d3 Acid

Cat. No.: B1151873
M. Wt: 430.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds have emerged as a transformative class of molecules in pharmaceutical research, representing a sophisticated approach to molecular modification through isotopic substitution. The substitution of hydrogen atoms with deuterium, the heavy isotope of hydrogen containing one additional neutron, creates compounds with unique properties that maintain the fundamental pharmacological profile of the parent molecule while potentially altering metabolic pathways. This subtle yet impactful modification has garnered significant attention from the pharmaceutical industry due to its ability to improve drug properties without dramatically altering molecular structure.

The scientific foundation for deuterium substitution rests on the kinetic isotope effect, wherein the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can influence the rate of metabolic processes. This phenomenon has been extensively studied since the early work of Schoenheimer and Rittenberg in 1940, who first demonstrated the utility of deuterium as a metabolic tracer. The increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds can slow down enzymatic cleavage, potentially leading to altered pharmacokinetic profiles and reduced formation of toxic metabolites.

Contemporary pharmaceutical research has witnessed a surge in deuterated drug development, with two deuterated drugs receiving approval from the United States Food and Drug Administration. Deutetrabenazine became the first deuterated drug to receive regulatory approval in 2017, followed by deucravacitinib in 2022. These approvals have validated the deuterium strategy as a viable approach for drug development and have sparked renewed interest in exploring deuteration as a means of optimizing existing therapeutic agents.

The advantages of deuterated compounds extend beyond metabolic modifications to include enhanced drug selectivity, reduced toxicity through altered metabolic pathways, increased oral bioavailability, and stabilization of chemically unstable stereoisomers. These benefits have positioned deuteration as an attractive alternative to traditional medicinal chemistry approaches, particularly for compounds with well-established therapeutic utility but suboptimal pharmaceutical properties.

Historical Development of Cefpodoxime and its Deuterated Analogs

Cefpodoxime represents a significant milestone in the evolution of cephalosporin antibiotics, belonging to the third generation of these important antimicrobial agents. The compound was first patented in 1980 and subsequently received approval for medical use in 1989, marking its entry into clinical practice as an oral broad-spectrum antibiotic. The development of cefpodoxime addressed the need for an orally active cephalosporin with enhanced stability against beta-lactamases and improved activity against gram-negative bacteria.

The original cefpodoxime molecule demonstrates activity against both gram-positive and gram-negative organisms, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis. Its mechanism of action involves inhibition of peptidoglycan synthesis in bacterial cell walls, a characteristic shared with other beta-lactam antibiotics. The compound exhibits an oral bioavailability of approximately 50 percent, which is increased when taken with food, and maintains an elimination half-life of 2 to 3 hours in adults.

The transition from cefpodoxime to its deuterated analog, cefpodoxime-d3 acid, represents a strategic evolution in analytical chemistry rather than therapeutic development. This deuterated variant was specifically designed to serve as an internal standard for analytical applications, particularly in liquid chromatography-mass spectrometry methods used for quantifying cefpodoxime concentrations in biological samples. The development of this compound reflects the broader trend toward utilizing stable isotope-labeled compounds as analytical tools to improve the accuracy and precision of bioanalytical methods.

The historical context of deuterated drug development provides important background for understanding the significance of this compound. While the broader pharmaceutical industry has focused on developing deuterated drugs for therapeutic applications, the creation of deuterated analytical standards like this compound has proceeded in parallel to support the growing need for precise quantitative analysis in drug development and pharmacokinetic studies.

Significance of Cefpodoxime-d3 in Analytical Chemistry

This compound occupies a crucial position in modern analytical chemistry as a high-quality internal standard specifically designed for the quantification of cefpodoxime using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry methods. The compound's analytical significance stems from its ability to provide accurate and reliable quantification of the parent drug in complex biological matrices, addressing the inherent challenges associated with matrix effects and analytical variability.

The molecular structure of this compound features three deuterium atoms strategically positioned to replace hydrogen atoms in the methoxy group, creating a compound with a molecular formula of C15H14D3N5O6S2 and a molecular weight of 430.5 grams per mole. This specific isotopic labeling pattern ensures sufficient mass difference from the parent compound while maintaining chemical and physical properties that closely mirror those of unlabeled cefpodoxime. The deuterium atoms are positioned on non-exchangeable sites to prevent loss of the isotopic label through chemical exchange with protons from solvents or biological matrices.

The analytical utility of this compound is exemplified by its widespread adoption in bioanalytical laboratories conducting pharmacokinetic and metabolism studies. Bioanalytical methods utilizing this deuterated standard have been developed for human ethylenediaminetetraacetic acid plasma with analytical ranges spanning from 20 to 5000 nanograms per milliliter. These methods demonstrate the compound's effectiveness in supporting drug development activities and therapeutic drug monitoring applications.

Parameter Specification
Molecular Formula C15H14D3N5O6S2
Molecular Weight 430.5 g/mol
Deuterium Content 3 atoms (≥99% deuterated forms d1-d3)
Storage Temperature -20°C
Analytical Range 20-5000 ng/mL (plasma methods)
Chemical Classification Third-generation cephalosporin analog

The significance of this compound extends beyond its immediate analytical applications to encompass its role in method validation and quality control processes. The compound serves as a critical component in establishing the accuracy, precision, and robustness of analytical methods used in pharmaceutical research and development. Its availability as a commercial analytical standard has facilitated the standardization of cefpodoxime quantification methods across different laboratories and research institutions.

Positioning within Stable Isotope-Labeled Analytical Standards

This compound represents a prime example of the broader category of stable isotope-labeled analytical standards, which have become indispensable tools in modern pharmaceutical analysis. These compounds, characterized by the replacement of naturally occurring atoms with their stable isotopes such as deuterium, carbon-13, or nitrogen-15, provide analytical advantages that cannot be achieved through conventional structural analog internal standards. The positioning of this compound within this category reflects both the specific requirements of cephalosporin antibiotic analysis and the general principles governing stable isotope-labeled standard design.

The fundamental advantage of stable isotope-labeled standards lies in their nearly identical chemical behavior compared to the unlabeled analyte, combined with sufficient mass difference to enable mass spectrometric discrimination. This unique combination addresses the primary limitations of structural analog internal standards, which may exhibit different extraction efficiencies, chromatographic behavior, or ionization responses compared to the target analyte. This compound exemplifies these advantages by providing a mass difference of approximately 3 atomic mass units while maintaining the same chemical and physical properties as the parent compound.

The design principles underlying this compound reflect established best practices for stable isotope-labeled standard development. The positioning of deuterium atoms on non-exchangeable sites prevents loss of isotopic labeling through hydrogen-deuterium exchange reactions with solvents or biological matrices. This strategic placement ensures the stability of the isotopic label throughout sample preparation and analysis, maintaining the integrity of the internal standard function.

Isotope Type Characteristics Applications Advantages
Deuterium (²H) Stable, non-radioactive Bioanalytical methods Cost-effective, readily available
Carbon-13 (¹³C) Stable, non-radioactive Metabolite studies Minimal isotope effects
Nitrogen-15 (¹⁵N) Stable, non-radioactive Protein quantification High specificity

The commercial availability of this compound from multiple suppliers indicates its established position within the stable isotope-labeled standard market. This widespread availability reflects both the analytical importance of cefpodoxime quantification in pharmaceutical research and the successful commercial development of reliable synthesis and purification methods for the deuterated analog. The compound is typically supplied as a neat solid with purity specifications of ≥99 percent deuterated forms, ensuring consistent analytical performance across different applications.

The broader impact of this compound within the stable isotope-labeled standard category extends to its role in advancing analytical method development for antimicrobial compounds. The successful implementation of this deuterated standard in liquid chromatography-mass spectrometry methods has provided a framework for developing similar analytical approaches for other cephalosporin antibiotics and related antimicrobial agents. This contribution to analytical methodology development underscores the compound's significance beyond its immediate application to cefpodoxime quantification.

Properties

Molecular Formula

C₁₅H₁₄D₃N₅O₆S₂

Molecular Weight

430.47

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Cefpodoxime-d3;  R 3763-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between Cefpodoxime-d3 Acid and related cephalosporins or deuterated analogs:

Compound Molecular Formula Molecular Weight CAS Number Isotopic Labeling Key Applications
This compound C₁₅H₁₄D₃N₅O₆S₂ 430.47 N/A Methoxy-d3 group LC-MS/GC-MS internal standard
This compound Sodium Salt C₁₅H₁₃D₃N₅O₆S₂·Na 429.47 + 22.99 82619-04-3 Methoxy-d3 group Impurity profiling, stability studies
Cefpodoxime Proxetil-d3 C₂₁H₂₄D₃N₅O₉S₂ 561.59 N/A Proxetil ester with d3 Prodrug metabolism studies
Cefazolin-¹³C₂,¹⁵N C₁₄H₁₄¹³C₂¹⁵NN₃O₄S₃ 454.44 N/A ¹³C and ¹⁵N labeling Quantification of Cefazolin in biological samples
Cefprozil-d4 C₁₈H₁₉D₄N₃O₅S 405.49 N/A Deuterated at four positions Pharmacokinetic studies of Cefprozil

Notes:

  • This compound Sodium Salt differs from the acid form by the presence of a sodium counterion, which improves solubility for analytical applications .
  • Cefpodoxime Proxetil-d3 is the prodrug form of this compound, designed for enhanced oral absorption before hydrolysis to the active acid form .

Pharmacological and Antimicrobial Activity

Below is a comparative analysis of antimicrobial spectra:

Compound Gram-Positive Coverage Gram-Negative Coverage Exceptions/Resistance
This compound S. aureus, S. pneumoniae E. coli, Klebsiella spp. P. aeruginosa, Enterococci
Cefazolin-¹³C₂,¹⁵N S. aureus, Streptococci Limited Gram-negative activity Most Enterobacteriaceae
Ceftazidime (non-deuterated) Weak Gram-positive activity P. aeruginosa, Enterobacter MRSA, anaerobes

Key Findings :

  • Third-generation cephalosporins like this compound exhibit broader Gram-negative coverage compared to first-generation analogs (e.g., Cefazolin) .
  • Unlike Ceftazidime, this compound lacks activity against P. aeruginosa due to structural differences in the side chain .

Preparation Methods

Addition-Elimination and Halogenation

The synthesis commences with compound 1 (7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid), which undergoes an addition-elimination reaction with sodium nitrite in acetic acid to yield nitroso intermediate 2 (96% yield). Subsequent bromination with liquid bromine in dichloromethane produces dibrominated compound 3 (89% yield). These steps mirror classical cephalosporin synthesis but require precise stoichiometric control to avoid over-halogenation.

Critical Parameters :

  • Molar ratio of compound 1 to NaNO₂: 1.35:1.

  • Bromine usage: 1.21 equivalents relative to compound 2 .

Cyclization and Deuterium Substitution

Cyclization of compound 3 with thiourea in the presence of sodium acetate generates thiazole-fused intermediate 4 . The pivotal deuterium incorporation occurs via nucleophilic substitution, where potassium carbonate facilitates the reaction between compound 4 and CD₃I to yield deuterated compound 5 . This step achieves >90% isotopic purity, as confirmed by mass spectrometry (M⁺ = 431.0).

Optimization Insight :

  • CD₃I is sourced from Cambridge Isotope Laboratories, ensuring high deuterium content.

  • Molar ratio of CD₃I to compound 4 : 1.35:1.

Hydrolysis and Ester Condensation

Hydrolysis of compound 5 with sodium hydroxide in methanol-water liberates the carboxylic acid group, yielding compound 6 . Subsequent ester condensation with dibenzothiazyl disulfide (DBTD) and triethyl phosphite forms activated ester 7 , a precursor for final aminolysis.

Yield Considerations :

  • Hydrolysis efficiency: 76–89% across batches.

  • Triethylamine acts as both base and catalyst during condensation.

Final Aminolysis and Product Isolation

The penultimate step involves aminolysis of compound 7 with compound 8 (2-aminothiazol-4-yl-methoxyimino acetic acid) in tetrahydrofuran-water. Triethylamine-mediated coupling at 0–5°C followed by room-temperature stirring yields cefpodoxime-d₃ acid, isolated via pH-controlled precipitation (pH 2–3). The final product exhibits 69% yield and >95% purity by HPLC.

Table 1: Reaction Conditions and Yields

StepReagentsMolar RatioTemperatureYield (%)
1NaNO₂, Acetic Acid1.35:10–25°C96
4CD₃I, K₂CO₃1.35:1RT89
7DBTD, Triethylamine1.38:1RT76

Comparative Analysis with Non-Deuterated Synthesis

The non-deuterated cefpodoxime acid synthesis, as described in patent WO2000068234A2, shares initial steps (e.g., bromination, cyclization) but employs CH₃I instead of CD₃I. Key differences include:

Table 2: Deuterated vs. Non-Deuterated Synthesis

ParameterCefpodoxime-d₃ AcidCefpodoxime Acid
Deuterating ReagentCD₃ICH₃I
Substitution Efficiency89%85–90%
Final Purity (HPLC)>95%91–95.7%
Isotopic Purity>99% DN/A

The deuterated route achieves comparable yields but requires stringent anhydrous conditions to prevent deuterium loss.

Challenges in Deuterated Synthesis

  • Cost of Deuterated Reagents : CD₃I is significantly costlier than CH₃I, impacting scalability.

  • Isotopic Dilution : Trace moisture leads to H/D exchange, necessitating rigorous solvent drying.

  • Regulatory Considerations : Deuterated drugs require extensive isotopic purity documentation for clinical use.

Q & A

Q. How is the structural integrity of Cefpodoxime-d3 Acid confirmed in synthetic batches?

Methodological Answer: Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. Infrared (IR) spectroscopy can further confirm functional group stability. Researchers should cross-reference spectral data with non-deuterated Cefpodoxime Acid and report deviations in isotopic purity using quantitative NMR (qNMR) .

Q. What are the key considerations for using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: Ensure isotopic purity (>98% deuterium enrichment) to minimize interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate chromatographic separation parameters (e.g., retention time shifts) between deuterated and non-deuterated forms. Cross-check against matrix effects (e.g., plasma proteins) using spiked recovery experiments .

Q. What analytical techniques quantify deuterium incorporation efficiency in this compound?

Methodological Answer: Isotope ratio mass spectrometry (IRMS) or electrospray ionization mass spectrometry (ESI-MS) can measure deuterium/hydrogen (D/H) ratios. Data should be normalized against certified reference materials, with error margins reported as ±1.5% for reproducibility .

Advanced Research Questions

Q. How to design experiments to assess isotopic interference in bioanalytical methods using this compound?

Methodological Answer: Perform cross-validation studies comparing deuterated and non-deuterated forms under identical LC-MS/MS conditions. Use a factorial design to test variables such as ionization efficiency, matrix complexity, and collision-induced dissociation (CID) parameters. Statistically analyze signal suppression/enhancement using ANOVA with post-hoc Tukey tests .

Q. How to resolve contradictions in antimicrobial activity data between deuterated and non-deuterated Cefpodoxime?

Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines. Compare time-kill curves and post-antibiotic effects (PAEs) across bacterial strains (e.g., Staphylococcus aureus vs. Escherichia coli). Use multivariate regression to isolate variables like deuterium-induced steric effects or metabolic stability .

Q. How to validate the stability of this compound under varying experimental conditions?

Methodological Answer: Implement accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Apply Arrhenius kinetics to predict shelf-life, ensuring deuterium retention exceeds 95% under recommended storage conditions .

Q. How to address batch-to-batch variability in deuterium content affecting experimental reproducibility?

Methodological Answer: Establish quality control (QC) protocols using isotope dilution mass spectrometry (ID-MS). Require suppliers to provide certificates of analysis (CoA) with batch-specific isotopic profiles. For in-house synthesis, optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) methodologies .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing pharmacokinetic data involving this compound?

Methodological Answer: Non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by compartmental modeling (e.g., two-compartment model) for absorption/distribution kinetics. Use bootstrap resampling to assess confidence intervals for deuterium-related metabolic half-life extensions .

Q. How to characterize metabolic pathways of this compound in preclinical models?

Methodological Answer: Incubate with liver microsomes or hepatocytes, followed by high-resolution MS/MS to identify deuterium-retaining metabolites. Compare metabolic profiles to non-deuterated analogs using principal component analysis (PCA). Report deuterium isotope effects (DIEs) on cytochrome P450 (CYP) enzyme kinetics .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adopt ISO 15189 guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to prevent inhalation. Decontaminate spills with 70% ethanol, and dispose of waste via certified chemical disposal services. Document all incidents in lab safety logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.